N-6-Methyl-2-deoxyadenosine-d3

Description

Structure

3D Structure

Properties

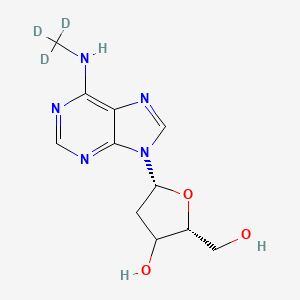

Molecular Formula |

C11H15N5O3 |

|---|---|

Molecular Weight |

268.29 g/mol |

IUPAC Name |

(2R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6?,7-,8-/m1/s1/i1D3 |

InChI Key |

DYSDOYRQWBDGQQ-HMIBPXMJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to N-6-Methyl-2-deoxyadenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of N-6-Methyl-2-deoxyadenosine-d3. This deuterated nucleoside analogue is a critical tool for the accurate quantification of N-6-methyl-2'-deoxyadenosine (6mA), an important epigenetic mark in DNA.

Core Chemical Properties

This compound serves as an ideal internal standard for mass spectrometry-based quantification. Its key chemical and physical properties, alongside its non-deuterated counterpart, are detailed below.

Physical and Chemical Data

| Property | This compound | N-6-Methyl-2-deoxyadenosine |

| Appearance | White to off-white solid | White powder |

| Chemical Formula | C₁₁H₁₂D₃N₅O₃ | C₁₁H₁₅N₅O₃ |

| Molecular Weight | 268.3 g/mol | 265.27 g/mol |

| CAS Number | 1354782-02-7[1] | 2002-35-9 |

| Purity | ≥98% | ≥98% |

| Solubility | DMSO: 100 mg/mL (372.73 mM) (with ultrasonic and warming)[2] | Acetic Acid: 49.00-51.00 mg/mL; Soluble in water |

| Storage Conditions | -80°C for 6 months, -20°C for 1 month (sealed from moisture)[2] | -20°C |

Isotopic Information

| Property | This compound |

| Isotopic Purity | Typically ≥99% atom % D |

| Deuterium (B1214612) Incorporation | Three deuterium atoms on the N-6-methyl group |

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 6mA in genomic DNA.

Detailed Methodology for 6mA Quantification by LC-MS/MS

This protocol outlines the key steps for the analysis of 6mA in genomic DNA using this compound as an internal standard.

1. Genomic DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction methods.

-

Treat the extracted DNA with RNase A to remove any RNA contamination, which can interfere with the analysis.

-

Ensure high purity of the DNA, as contaminants can affect enzymatic digestion and LC-MS/MS performance.

2. DNA Digestion to Nucleosides:

-

Spike the purified genomic DNA sample with a known amount of this compound internal standard.

-

Enzymatically digest the DNA to individual nucleosides. This is typically a two-step process:

-

Step 1 (Nuclease Digestion): Use a nuclease, such as Nuclease P1, to digest the DNA into deoxynucleoside 5'-monophosphates.

-

Step 2 (Dephosphorylation): Use an alkaline phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIAP), to dephosphorylate the deoxynucleoside 5'-monophosphates into their corresponding deoxyribonucleosides.

-

-

A commercially available nucleoside digestion mix can also be used for a more streamlined process.

3. Sample Preparation for LC-MS/MS:

-

After digestion, precipitate the enzymes and other proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727).

-

Centrifuge the sample to pellet the precipitated material.

-

Carefully transfer the supernatant containing the nucleosides to a new tube and dry it down using a vacuum concentrator.

-

Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both the analyte (N-6-Methyl-2-deoxyadenosine) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

-

N-6-Methyl-2-deoxyadenosine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (the protonated adenine (B156593) base).

-

This compound: Monitor the corresponding transition, which will be shifted by +3 Da due to the deuterium labeling.

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

-

Determine the concentration of 6mA in the original sample by comparing the peak area ratio to the calibration curve.

Visualizations

Experimental Workflow for 6mA Quantification

Caption: Workflow for 6mA quantification using a deuterated internal standard.

N-6-methyladenine (6mA) Signaling Pathway

Caption: Regulation and function of the 6mA DNA modification.

Biological Context

N-6-methyladenine (6mA) is an epigenetic modification found in the DNA of various organisms, from bacteria to mammals.[3] In prokaryotes, it plays a crucial role in the restriction-modification system, protecting the host DNA from foreign DNA.[3] In eukaryotes, the function of 6mA is an active area of research, with evidence suggesting its involvement in:

-

Gene Expression Regulation: The presence of 6mA in promoter and gene body regions can influence transcription.

-

Transposable Element Silencing: 6mA may help to suppress the activity of transposable elements, contributing to genome stability.[3]

-

Stress Response: Changes in 6mA levels have been observed in response to environmental stressors.[3]

The dynamic regulation of 6mA is controlled by three main classes of proteins:

-

"Writers" (Methyltransferases): Enzymes that catalyze the addition of a methyl group to adenine. In mammals, METTL4 and N6AMT1 have been identified as potential 6mA methyltransferases.

-

"Erasers" (Demethylases): Enzymes that remove the methyl group from 6mA. Members of the ALKBH family, such as ALKBH1, have been shown to have 6mA demethylase activity.

-

"Readers" (Effector Proteins): Proteins that specifically recognize and bind to 6mA, mediating its downstream biological effects. YTH domain-containing proteins are known readers of N-6-methyladenosine in RNA and are being investigated for their role in recognizing 6mA in DNA.

References

- 1. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-6-Methyl-2-deoxyadenosine-d3 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-6-Methyl-2-deoxyadenosine-d3 (m6dA-d3), a deuterated stable isotope of the epigenetic marker N-6-Methyl-2-deoxyadenosine (m6dA). This document serves as a resource for researchers, scientists, and professionals in drug development, offering information on suppliers and pricing, detailed experimental protocols for its use and detection, and insights into its biological significance and associated signaling pathways.

Introduction to this compound

N-6-Methyl-2-deoxyadenosine (m6dA) is a DNA modification where a methyl group is added to the N6 position of adenine (B156593).[1] While prevalent in prokaryotes, its presence and function in eukaryotes are areas of active investigation. Emerging evidence suggests that m6dA plays a crucial role in various biological processes, including the regulation of gene expression, and is particularly significant in the nervous system.[2][3] The deuterated form, this compound, serves as an internal standard for accurate quantification in mass spectrometry-based methods.[4]

Suppliers and Pricing

The availability and pricing of this compound and its non-deuterated counterpart can vary. Below is a summary of potential suppliers. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a quote.

| Supplier | Product | Catalog Number | Quantity | Price (USD) |

| MedchemExpress | This compound | HY-W714356 | - | Request Quote |

| Clinivex | 2'-Deoxy-N-methyladenosine-d3 | RCLS2L128253 | - | Request Quote[5] |

| Thermo Fisher Scientific | N6-Methyl-2'-deoxyadenosine, 99% | J64961.MD | 250 mg | $149.00[6] |

| Thermo Fisher Scientific | N6-Methyl-2'-deoxyadenosine, 99% | AAJ64961MD | 250 mg | $170.00[7] |

| Cayman Chemical | N6-Methyl-2'-deoxyadenosine | - | - | Request Quote[8] |

| Sigma-Aldrich | N6-Methyl-2'-deoxyadenosine | - | - | Request Quote |

| Hongene | N6-methyl-2'-deoxyadenosine | D1-006 | - | Request Quote[9] |

| APExBIO | N6-Methyl-dATP | A1047 | 10ul (100 mM) | $193.00[10] |

Experimental Protocols

Accurate detection and quantification of m6dA are crucial for understanding its biological roles. The following are detailed methodologies for key experiments involving m6dA.

Quantification of m6dA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods for quantifying m6A in RNA and can be applied to DNA.[11][12]

1. DNA Extraction and Digestion:

-

Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

-

Digest 1-2 µg of genomic DNA to single nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

2. Sample Preparation:

-

Following digestion, precipitate the protein content and collect the supernatant containing the nucleosides.

-

Spike the sample with a known amount of this compound as an internal standard.

3. LC-MS/MS Analysis:

-

Perform chromatographic separation of the nucleosides using a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

-

Quantify the amount of m6dA relative to the deuterated internal standard (m6dA-d3) and normalize to the total amount of deoxyadenosine.

Experimental workflow for LC-MS/MS quantification of m6dA.

Locus-Specific m6dA Detection by DpnI-qPCR

This method utilizes the restriction enzyme DpnI, which specifically cleaves at GATC sites when the adenine is methylated.[13]

1. Genomic DNA Preparation:

-

Isolate high-quality genomic DNA from the samples of interest.

-

Shear the DNA to an appropriate size range (e.g., 200-500 bp).

2. DpnI Digestion:

-

Treat 300 ng of sheared DNA with 200 units of DpnI enzyme for 16 hours at 37°C.[13]

-

Inactivate the enzyme by heating at 80°C for 20 minutes.[13]

-

A parallel control sample should be prepared without the DpnI enzyme.

3. Quantitative PCR (qPCR):

-

Perform qPCR on both the DpnI-treated and untreated samples using primers flanking the GATC site of interest.

-

The amount of PCR product will be inversely proportional to the level of m6dA at that site.

4. Data Analysis:

-

Normalize the results of the DpnI-treated samples to the untreated controls using the ΔΔCT method.[13] A reduction in the PCR signal in the treated sample indicates the presence of m6dA.

Workflow for DpnI-qPCR analysis of locus-specific m6dA.

Genome-Wide m6dA Profiling by 6mA-IP-Seq

This technique allows for the genome-wide identification of m6dA-containing regions.[14]

1. DNA Preparation and Fragmentation:

-

Extract high-quality genomic DNA.

-

Fragment the DNA to a size of 200-500 bp by sonication.

2. Immunoprecipitation (IP):

-

Denature the fragmented DNA.

-

Incubate the single-stranded DNA fragments with an antibody specific for m6dA.

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound DNA.

3. Library Preparation and Sequencing:

-

Elute the m6dA-containing DNA fragments.

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control library from the fragmented DNA before immunoprecipitation.

-

Perform high-throughput sequencing.

4. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify enriched regions (peaks) of m6dA in the IP samples compared to the input control.

-

Perform downstream bioinformatics analysis, such as motif discovery and functional annotation of m6dA-enriched genes.

Workflow for 6mA-IP-Seq.

Biological Role and Signaling Pathways

N-6-methyladenosine is increasingly recognized as a dynamic epigenetic mark in mammals, playing a significant role in gene regulation, particularly in the nervous system.[13]

Role in Neuronal Gene Expression

Studies have shown that m6dA levels are dynamically regulated in response to neuronal activation.[13] This modification is often associated with actively transcribed genes.[15] For instance, in the context of fear extinction learning, m6dA accumulates in activated prefrontal cortical neurons.[13] This accumulation is linked to the increased expression of genes involved in learning and memory, such as brain-derived neurotrophic factor (BDNF).[8][13]

The N6AMT1-Mediated Methylation Pathway

The deposition of m6dA is mediated by the methyltransferase N-6 adenine-specific DNA methyltransferase 1 (N6AMT1).[1][13] Neuronal activity can lead to increased expression and genomic occupancy of N6AMT1, which in turn catalyzes the transfer of a methyl group to adenine residues in the DNA.[13] The demethylation of m6dA is carried out by enzymes such as ALKBH1.[16][17] The dynamic interplay between these "writers" and "erasers" of the m6dA mark allows for precise control of gene expression in response to environmental stimuli.

Signaling pathway of m6dA-mediated gene expression in neurons.

Conclusion

This compound is an essential tool for researchers studying the epigenetic role of m6dA. This guide has provided an overview of its suppliers, detailed experimental protocols for its application in quantifying and mapping m6dA, and a summary of its biological importance in gene regulation, particularly within the nervous system. As research in this field continues to expand, a deeper understanding of the mechanisms and functional consequences of m6dA modification will undoubtedly emerge, with potential implications for the development of novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clinivex.com [clinivex.com]

- 6. N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Thermo Scientific Chemicals N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. shop.hongene.com [shop.hongene.com]

- 10. apexbt.com [apexbt.com]

- 11. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 13. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA 6mA Sequencing | Epigenetics - CD Genomics [cd-genomics.com]

- 15. Reducing N6AMT1-mediated 6mA DNA modification promotes breast tumor progression via transcriptional repressing cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 17. frontiersin.org [frontiersin.org]

Technical Guide: Certificate of Analysis for N-6-Methyl-2-deoxyadenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quality control, analytical methodologies, and data interpretation associated with a typical Certificate of Analysis (CoA) for N-6-Methyl-2-deoxyadenosine-d3. This deuterated nucleoside analogue is a critical tool in biomedical research, primarily serving as an internal standard for the accurate quantification of N-6-Methyl-2-deoxyadenosine (6mA) in various biological samples using mass spectrometry.

Compound Overview

This compound is a stable isotope-labeled version of N-6-Methyl-2-deoxyadenosine, a modified DNA base. The presence of three deuterium (B1214612) atoms on the N-6-methyl group provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry techniques.[1] This allows for precise quantification of the endogenous, non-labeled 6mA by correcting for sample preparation variability and matrix effects.

Representative Certificate of Analysis Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound. These values are representative and may vary between different manufacturing lots.

Table 1: General Properties and Identification

| Parameter | Specification |

| Molecular Formula | C₁₁H₁₂D₃N₅O₃ |

| Molecular Weight | 268.29 g/mol |

| CAS Number | 1354782-02-7 |

| Appearance | White to off-white solid |

Table 2: Purity and Composition Analysis

| Test | Method | Typical Specification |

| Purity (HPLC) | HPLC-UV | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation |

| Water Content | Karl Fischer Titration | ≤1.0% |

Table 3: Spectroscopic and Physical Data

| Test | Method | Data |

| ¹H-NMR | NMR Spectroscopy | Conforms to Structure |

| Mass Spectrum | ESI-MS | [M+H]⁺ = 269.3 |

| UV Absorbance | UV Spectroscopy | Conforms to Standard |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of product quality. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is infused or injected into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured. For isotopic purity, the relative intensities of the deuterated ([M+H]⁺) and non-deuterated ([M-d3+H]⁺) molecular ions are compared.

-

Application: LC-MS/MS is a powerful technique for the sensitive detection and quantification of 6mA in biological samples, where this compound serves as an internal standard.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is utilized to confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to ensure they are consistent with the expected structure of this compound. The absence of a signal for the N-6-methyl protons confirms successful deuteration.

Visualization of Key Processes

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a batch of this compound.

Caption: Quality Control Workflow for this compound.

Application in Isotope Dilution Mass Spectrometry

This diagram outlines the use of this compound as an internal standard in a typical quantitative LC-MS/MS experiment.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Signaling Pathway Context

N-6-methyladenosine in DNA is an emerging area of research in epigenetics. The diagram below shows a simplified conceptual relationship between DNA methylation, demethylation, and its potential downstream effects.

Caption: Conceptual Pathway of 6mA DNA Modification and Function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-methyl-2'-deoxyadenosine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

A Comprehensive Technical Guide to the Stability and Storage of N-6-Methyl-2-deoxyadenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of N-6-Methyl-2-deoxyadenosine-d3, a deuterated internal standard crucial for the accurate quantification of N-6-Methyl-2-deoxyadenosine in various biological matrices. Understanding the stability profile of this compound is paramount for ensuring data integrity in research and clinical applications.

Chemical Profile and Storage Recommendations

This compound is the deuterium-labeled form of N-6-Methyl-2-deoxyadenosine, an adenine (B156593) nucleoside analogue. Its primary application is as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. Proper handling and storage are critical to maintain its isotopic purity and chemical integrity.

Table 1: Recommended Storage Conditions for this compound [1]

| Form | Storage Temperature | Recommended Duration | Storage Instructions |

| Solid | -20°C | Long-term | Store in a well-sealed container, protected from moisture. |

| In Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. Store in a sealed container, protected from moisture. |

| In Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. Store in a sealed container, protected from moisture. |

Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, its degradation pathways can be inferred from the behavior of structurally related nucleoside analogs. The primary routes of chemical degradation are expected to be hydrolysis under acidic or alkaline conditions. The deuteration at the N-6 methyl group is not expected to significantly alter the primary chemical degradation pathways compared to the non-deuterated analog.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-glycosidic bond between the methylated adenine base and the deoxyribose sugar is susceptible to cleavage. This would result in the formation of N-6-methyladenine-d3 and 2-deoxyribose.

-

Alkaline Hydrolysis: While generally more stable to alkali than to acid, prolonged exposure to strong alkaline conditions could potentially lead to degradation of the deoxyribose moiety or other unforeseen reactions.

In a biological context, while N-6-methylation can confer resistance to some deaminases, enzymatic degradation by specific nucleoside metabolizing enzymes could occur, though this is less of a concern for its typical in-vitro applications as an internal standard.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing for the appearance of degradants and the loss of the parent compound over time.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Calibrated HPLC-UV or LC-MS/MS system

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and store at room temperature for various time points.

-

Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent compound from all potential degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any formed degradation products. Characterize the structure of significant degradants using mass spectrometry.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

Example Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

Flow Rate: 1.0 mL/min Detection: UV at 260 nm or MS detection monitoring the specific m/z of the parent and expected degradants. Injection Volume: 10 µL

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a modified nucleoside like this compound.

Potential Hydrolytic Degradation Pathway

The diagram below illustrates the potential acid-catalyzed hydrolytic degradation pathway of this compound.

Summary of Quantitative Data

Currently, there is a lack of publicly available quantitative data on the stability of this compound. The tables below are templates that can be populated with experimental data from a forced degradation study.

Table 2: Example Data Table for Stability of this compound in Solution at 60°C

| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) | % Remaining (Water) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Table 3: Example Data Table for Solid-State Stability of this compound

| Storage Condition | Time (months) | Assay (%) | Appearance |

| -20°C | 0 | 99.8 | White solid |

| 3 | |||

| 6 | |||

| 12 | |||

| 4°C | 0 | 99.8 | White solid |

| 3 | |||

| 6 | |||

| 12 |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific degradation kinetics are not yet established in the literature, the provided storage recommendations should be strictly followed to ensure the compound's integrity. The experimental protocols and workflows outlined here offer a robust starting point for researchers and drug development professionals to perform their own stability assessments, thereby ensuring the accuracy and reliability of their quantitative studies.

References

An In-depth Technical Guide: N-6-Methyl-2-deoxyadenosine-d3 vs. N6-methyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenine (6mA) is a significant epigenetic and epitranscriptomic mark involved in a myriad of biological processes, from prokaryotic defense mechanisms to eukaryotic gene regulation.[1][2] Its accurate quantification is paramount for understanding its physiological and pathological roles. This technical guide provides a detailed comparison between the endogenous nucleobase, N6-methyladenine, and its deuterated stable isotope-labeled counterpart, N-6-Methyl-2-deoxyadenosine-d3. The latter serves as a critical internal standard for precise quantification by mass spectrometry. This document outlines their core chemical and physical properties, biological significance, and detailed experimental protocols for their use and analysis, aiming to equip researchers with the foundational knowledge required for advanced studies in this field.

Core Distinctions and Physicochemical Properties

The fundamental difference lies in their structure and application. N6-methyladenine (6mA) is the purine (B94841) base itself. When incorporated into a DNA strand, it is part of the N6-methyl-2'-deoxyadenosine (m6dA) nucleoside.[3] This compound is a synthetic, isotopically labeled version of this nucleoside, where three hydrogen atoms on the methyl group are replaced by deuterium.[4] This mass difference makes it an ideal internal standard for isotope dilution mass spectrometry, as it is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z).[5][6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the base, its corresponding deoxy-nucleoside found in DNA, and the deuterated internal standard used for its quantification.

Table 1: Comparative Physicochemical Properties

| Property | N6-methyladenine (Base) | N6-methyl-2'-deoxyadenosine (Nucleoside) | This compound (Standard) |

| Molecular Formula | C₆H₇N₅[7][8] | C₁₁H₁₅N₅O₃[9] | C₁₁H₁₂D₃N₅O₃ |

| Molecular Weight | 149.15 g/mol [7][8] | 265.27 g/mol [9] | 268.30 g/mol (approx.) |

| IUPAC Name | N-methyl-9H-purin-6-amine[7] | (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-ol[9] | N/A (Deuterated variant) |

| Primary Role | Epigenetic/Epitranscriptomic Mark[1][10][11] | Component of DNA; Precursor for signaling molecules[3][12] | Internal Standard for Quantification[4][6] |

| Solubility | 1.18 mg/mL in water at 20°C[8] | Soluble in water[9] | Soluble in water |

| CAS Number | 443-72-1[8] | 2002-35-9[9][13] | 1354782-02-7[4] |

Biological Significance of N6-methyladenine

Initially identified as a key modification in prokaryotes for host defense, DNA replication, and repair, 6mA is now recognized as a crucial epigenetic mark in eukaryotes.[1][2] Its presence and dynamic regulation in flies, worms, plants, and mammals suggest important roles in gene expression, nucleosome positioning, and even complex neurological processes like memory formation.[3][11][14][15][16]

The "Writer-Reader-Eraser" Model

The dynamic regulation of 6mA is governed by a trio of protein families, analogous to the well-established system for histone and 5-methylcytosine (B146107) modifications.[10][17]

-

Writers (Methyltransferases): These enzymes, such as METTL3/METTL14 complexes in the context of RNA, catalyze the addition of a methyl group to adenosine (B11128).[17][18]

-

Erasers (Demethylases): Enzymes like ALKBH5 and FTO can remove the methyl group, making the modification reversible.[17][18]

-

Readers (Binding Proteins): Proteins containing domains like the YTH domain specifically recognize and bind to m6A-modified nucleic acids, translating the mark into a functional cellular outcome, such as altering RNA stability or translation.[17][18]

Signaling Pathway Diagram: The m6A Regulatory Cycle

Experimental Protocols

The primary application of this compound is in the accurate quantification of endogenous m6dA using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][19] This technique is considered the gold standard for analyzing modified nucleosides due to its high sensitivity and specificity.[19][20]

Protocol: Quantification of m6dA in DNA using LC-MS/MS

1. DNA Extraction and Digestion:

-

Extract genomic DNA from the biological sample of interest using a high-purity commercial kit.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

To a known amount of DNA (e.g., 1-5 µg), add a precise amount of the this compound internal standard. The amount should be chosen to be within the linear range of the standard curve.

-

Digest the DNA to its constituent nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by alkaline phosphatase. This ensures complete degradation to 2'-deoxynucleosides.

2. Sample Preparation:

-

Following digestion, precipitate proteins by adding a solvent like acetonitrile (B52724) or by using a filtration device (e.g., 0.22 µm spin filter).

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using a reverse-phase C18 column. A typical mobile phase gradient would involve water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous m6dA and the d3-labeled standard.

-

m6dA transition (example): m/z 266.1 → 150.1

-

m6dA-d3 transition (example): m/z 269.1 → 153.1

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both transitions.

4. Data Analysis:

-

Integrate the peak areas for both the endogenous analyte (m6dA) and the internal standard (m6dA-d3).

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Prepare a standard curve by analyzing known concentrations of unlabeled m6dA spiked with the same fixed amount of the internal standard. Plot the peak area ratio against the concentration.

-

Quantify the amount of m6dA in the unknown sample by interpolating its peak area ratio on the standard curve.

Experimental Workflow Diagram

Synthesis of Deuterated Internal Standards

The synthesis of deuterated nucleosides is a specialized process.[21] While various methods exist, common strategies involve either starting with deuterated building blocks (like a deuterated ribose sugar) or performing hydrogen-deuterium (H/D) exchange reactions on the final molecule or a precursor.[6][22][23] For this compound, synthesis would typically involve using a deuterated methylating agent (e.g., CD₃I) during the chemical synthesis process to introduce the trideuteromethyl group onto the N6 position of the adenine (B156593) ring. These syntheses require careful control to ensure high isotopic enrichment (>98%) and chemical purity to avoid interference in sensitive mass spectrometry assays.[6][24]

Conclusion

N6-methyladenine is a critical epigenetic mark with expanding roles in eukaryotic biology. Understanding its precise levels is essential for elucidating its function in health and disease. While N6-methyladenine and its deoxynucleoside form are the biological effectors, this compound is an indispensable synthetic tool. Its role as a stable isotope-labeled internal standard enables the robust, accurate, and reproducible quantification required by researchers in epigenetics, cancer biology, and neurobiology. The methodologies and data presented in this guide provide a framework for the rigorous study of this important DNA modification.

References

- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DNAmod: 6-methyladenine [dnamod.hoffmanlab.org]

- 8. N6-Methyladenine | C6H7N5 | CID 67955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thermo Scientific Chemicals N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Epigenetic N6-methyladenosine modification of RNA and DNA regulates cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 11. The epigenetic roles of DNA N6-Methyladenine (6mA) modification in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. idtdna.com [idtdna.com]

- 13. N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. Epigenetic DNA Modification N6-Methyladenine Causes Site-Specific RNA Polymerase II Transcriptional Pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Readers, writers and erasers of N6-methylated adenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. WO1993025566A1 - Deuterated nucleosides - Google Patents [patents.google.com]

- 23. A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

biological significance of N-6-methyl-2'-deoxyadenosine

An In-depth Technical Guide to the Biological Significance of N-6-methyl-2'-deoxyadenosine (m6dA)

Introduction

For decades, the landscape of DNA epigenetics in eukaryotes was dominated by 5-methylcytosine (B146107) (5mC). In contrast, N-6-methyladenine (6mA or m6dA in the context of DNA) was primarily recognized as a significant epigenetic mark in prokaryotes, where it plays crucial roles in the restriction-modification system, DNA replication, and repair.[1][2][3] However, recent technological advancements in detection and sequencing have challenged this dogma, revealing the presence and dynamic regulation of m6dA in the genomes of various eukaryotes, from unicellular organisms to mammals.[3][4][5] This guide provides a comprehensive overview of the burgeoning field of m6dA research, detailing its biological significance, regulatory mechanisms, and the methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.

The m6dA Regulatory Machinery: Writers, Erasers, and Readers

The level of m6dA in the genome is dynamically controlled by a set of specific enzymes, conceptually categorized as "writers," "erasers," and "readers," analogous to the machinery governing histone and RNA modifications.[6][7]

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine (B156593) in DNA.[5] In mammals, N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1) has been identified as a key m6dA methyltransferase.[8][9] Another potential writer is METTL4.[10]

-

Erasers (Demethylases): These enzymes remove the methyl group, reversing the modification. The ALKBH family of dioxygenases, specifically ALKBH1, has been identified as a primary m6dA demethylase in mammals.[5][10] This process involves the oxidation of the methyl group, leading to its removal as formaldehyde.[5]

-

Readers: These are proteins that recognize and bind to m6dA, translating the epigenetic mark into a functional outcome. The identification of specific m6dA readers in eukaryotes is an active area of research. It is hypothesized that some transcription factors may act as readers, directly binding to m6dA to regulate gene expression.[11]

Biological Roles and Significance of m6dA

m6dA has been implicated in a variety of fundamental biological processes, acting as a versatile epigenetic mark.

Regulation of Gene Expression

A primary role of m6dA is in the regulation of gene transcription. Unlike 5mC, which is often associated with gene silencing, m6dA is frequently linked to transcriptional activation.[8] Studies have shown that m6dA is enriched in the promoters and coding sequences of active genes.[8] It is hypothesized that the presence of m6dA may destabilize the DNA duplex, creating a more open chromatin structure that facilitates the binding of transcription factors and RNA polymerase.[11]

A compelling example of this function is observed in the adult brain. During the formation of fear extinction memory in mice, m6dA levels increase in the promoters and coding sequences of activated neurons in the prefrontal cortex.[8][9] This accumulation is associated with increased expression of activity-dependent genes, such as brain-derived neurotrophic factor (Bdnf), which is essential for memory consolidation.[8][12]

DNA Damage Repair

Emerging evidence suggests a critical role for m6dA in maintaining genome stability by facilitating DNA damage repair.[13]

-

Uracil Repair: The enzyme METTL3, traditionally known as an RNA methyltransferase, has been shown to deposit m6dA at sites of uracil-based DNA damage. This mark appears to help direct the repair enzyme UNG2 to the lesion, facilitating its removal.[14]

-

Double-Strand Break (DSB) Repair: In response to DSBs, m6dA levels increase. The methyltransferase METTL3 is recruited to the break sites, and the resulting m6A-marked RNA recruits the reader protein YTHDC1, which in turn helps bring in key repair factors like RAD51 and BRCA1 to promote homologous recombination.[15]

-

Oxidative Damage: It has been proposed that m6dA may play a protective role by minimizing the misincorporation of 8-oxoguanine (a common oxidative lesion) by DNA polymerases during repair.[16][17]

Embryonic Development

m6dA levels are dynamically regulated during early embryonic development, suggesting a role in cell fate determination.[18] In mouse embryonic stem cells, m6dA has been associated with the repression of specific genes, highlighting its context-dependent function.[18] Studies in zebrafish and mice show that global m6dA levels steadily increase throughout embryonic development, coinciding with cellular differentiation and the formation of complex tissues.[18] This suggests m6dA is crucial for establishing and maintaining specific cellular lineages.

Cancer

The role of m6dA in cancer is complex and appears to be context-dependent, with m6dA-related enzymes acting as either oncogenes or tumor suppressors.[19] Dysregulation of m6dA levels has been linked to various aspects of cancer biology:

-

Tumorigenesis: Aberrant m6dA modifications can influence the expression of key oncogenes and tumor suppressor genes.[20][21]

-

Metastasis: The demethylase ALKBH5 has been shown to regulate the expression of genes like NANOG, impacting the metastatic potential of breast cancer cells.[20]

-

Drug Resistance: m6dA modifications can affect DNA repair pathways, thereby influencing the resistance of cancer cells to DNA-damaging chemotherapeutics like cisplatin.[22]

Quantitative Data on m6dA

The abundance of m6dA varies significantly across different species, tissues, and developmental stages.

Table 1: Relative Abundance of m6dA in Various Biological Samples

| Organism/Tissue | Method | m6dA/A Ratio (%) | Reference |

|---|---|---|---|

| Pig Oocyte | Not Specified | 0.09% | [3] |

| Pig Embryo (4-cell to morula) | Not Specified | ~0.17% | [3] |

| Pig Embryo (Blastocyst) | Not Specified | 0.05% | [3] |

| Mouse Primary Cortical Neurons (KCl stimulated) | LC-MS/MS | ~0.0035% | [12] |

| Mouse Primary Cortical Neurons (Control) | LC-MS/MS | ~0.002% | [12] |

| Human Cell Lines | LC-ESI-MS/MS | Varies |[23] |

Table 2: Key Proteins in m6dA Metabolism and Regulation

| Protein | Category | Function | Organism | Reference |

|---|---|---|---|---|

| N6AMT1 | Writer | Adds methyl group to adenine in DNA. | Mammals | [8][9] |

| METTL4 | Writer (putative) | Implicated as a potential DNA adenine methyltransferase. | Mammals | [10] |

| METTL3 | Writer | Adds m6A to RNA; also implicated in adding m6dA at DNA damage sites. | Mammals | [14][15] |

| ALKBH1 | Eraser | Removes methyl group from m6dA via oxidation. | Mammals | [5][10] |

| ALKBH5 | Eraser (RNA) | Primarily an RNA demethylase, but affects cancer-related gene expression. | Mammals | [20] |

| YTHDC1 | Reader (RNA) | Recruited by m6A-marked RNA to DNA damage sites. | Mammals |[15] |

Experimental Protocols for m6dA Analysis

Several techniques are employed to detect, quantify, and map m6dA in the genome.

Protocol 1: Global m6dA Quantification by LC-MS/MS

This is the gold standard for accurately quantifying the overall level of m6dA.[24]

-

Genomic DNA (gDNA) Isolation: Extract high-purity gDNA from cells or tissues using a standard kit. Perform rigorous RNase A treatment to eliminate RNA contamination.

-

DNA Digestion: Digest 1-5 µg of gDNA into individual deoxyribonucleosides. This is typically a two-step enzymatic process:

-

Incubate DNA with Nuclease P1 at 50°C for 2 hours.

-

Add bacterial Alkaline Phosphatase and incubate at 37°C for another 2 hours.

-

-

Sample Preparation: Centrifuge the digested sample to pellet proteins. The supernatant containing the deoxyribonucleosides is collected for analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.[24][25]

-

Separate the deoxyribonucleosides using a suitable column (e.g., C18 or HILIC).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) for high selectivity.

-

Monitor specific precursor-to-product ion transitions for 2'-deoxyadenosine (dA) and m6dA.

-

-

Quantification: Create a standard curve using pure dA and m6dA nucleoside standards. Calculate the m6dA/dA ratio in the sample by comparing peak areas to the standard curve.[24]

Protocol 2: Genome-Wide m6dA Mapping by DIP-Seq

DNA Immunoprecipitation followed by Sequencing (DIP-Seq) is used to map the genomic locations of m6dA.[26]

-

gDNA Extraction and Fragmentation: Isolate high-quality gDNA and shear it into fragments of 200-500 bp using sonication.

-

Denaturation and Immunoprecipitation (IP): Heat-denature the DNA fragments to create single-stranded DNA. Incubate the ssDNA overnight at 4°C with a highly specific anti-m6dA antibody.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-DNA complexes.

-

Washing and Elution: Wash the beads multiple times to remove non-specifically bound DNA. Elute the enriched m6dA-containing DNA fragments from the antibody.

-

Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and a corresponding input control (non-immunoprecipitated DNA). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions significantly enriched for m6dA in the IP sample compared to the input control.

Other Key Methodologies

-

SMRT-Seq: Single-Molecule Real-Time (SMRT) sequencing can directly detect m6dA by measuring the kinetic variations in DNA polymerase activity as it incorporates nucleotides opposite a modified base.[27]

-

DM-seq: Deaminase-mediated sequencing uses an engineered adenine deaminase that selectively converts adenine, but not m6dA, to inosine. This allows for single-nucleotide resolution mapping of m6dA sites after sequencing.[27][28]

-

DpnI Digestion Assay: The restriction enzyme DpnI specifically cleaves DNA at GATC sequences when the adenine is methylated. This property can be used in qPCR-based assays to probe m6dA status at specific loci.[8]

Signaling Pathways and Logical Relationships

m6dA in Experience-Dependent Gene Expression

The role of m6dA in learning and memory provides a clear example of a signaling pathway from experience to gene expression.

m6dA in DNA Double-Strand Break Repair

m6dA acts as a crucial intermediate mark to coordinate the complex process of homologous recombination repair.

Conclusion and Future Perspectives

N-6-methyl-2'-deoxyadenosine has transitioned from a debated modification to a recognized epigenetic player in eukaryotes. Its roles in gene activation, DNA repair, and development are rapidly being uncovered, revealing a new layer of genomic regulation. For researchers and drug developers, this opens up exciting new avenues. The enzymes that write and erase m6dA are potential therapeutic targets, particularly in oncology, where modulating DNA repair pathways and gene expression can overcome drug resistance and inhibit tumor growth.

Future research will need to focus on conclusively identifying the full suite of m6dA "writers," "erasers," and, most critically, "readers" in mammals. Elucidating how these components interact with the broader chromatin landscape and other epigenetic marks will be key to fully understanding the biological significance of this unique DNA modification.

References

- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA N(6)-methyladenine: a new epigenetic mark in eukaryotes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N(6)-Methyladenine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]

- 7. Functional coupling between writers, erasers and readers of histone and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]

- 14. Marking DNA for repair | eLife Science Digests | eLife [elifesciences.org]

- 15. Frontiers | N6-Methyladenosine, DNA Repair, and Genome Stability [frontiersin.org]

- 16. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Frontiers | N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity [frontiersin.org]

- 19. The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N6-methyladenine RNA modification and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]

- 22. The Role of m6A-Mediated DNA Damage Repair in Tumor Development and Chemoradiotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. globethesis.com [globethesis.com]

- 24. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DNA 6mA Sequencing | Epigenetics - CD Genomics [cd-genomics.com]

- 27. Single-Nucleotide Resolution Mapping of N6-Methyladenine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

using N-6-Methyl-2-deoxyadenosine-d3 as an internal standard

An Application Note on the Quantitative Analysis of N-6-Methyl-2'-deoxyadenosine in Genomic DNA using N-6-Methyl-2-deoxyadenosine-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-6-methyl-2'-deoxyadenosine (m6dA) is a DNA modification present in the genomes of various organisms, from bacteria to mammals.[1] Emerging evidence suggests that m6dA plays a significant role in a range of biological processes, including the regulation of gene expression and cellular responses to environmental stress.[1][2] The accurate quantification of m6dA in genomic DNA is crucial for understanding its physiological and pathological functions. This application note describes a robust and sensitive method for the quantification of m6dA in genomic DNA using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4]

Data Presentation

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of N-6-methyl-2'-deoxyadenosine (m6dA).

Table 1: LC-MS/MS Parameters for m6dA and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-6-methyl-2'-deoxyadenosine (m6dA) | 266.1 | 150.1 | 15 |

| This compound (m6dA-d3) | 269.1 | 153.1 | 15 |

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

| m6dA | 0.1 - 100 | y = 0.025x + 0.001 | > 0.998 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect (%) | 95 - 105% |

Experimental Protocols

Sample Preparation: DNA Extraction

Genomic DNA can be extracted from cells or tissues using commercially available kits or standard phenol-chloroform extraction methods. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

Enzymatic Hydrolysis of Genomic DNA

This protocol describes the enzymatic digestion of genomic DNA to its constituent nucleosides.

Materials:

-

Purified genomic DNA

-

Nuclease P1

-

Alkaline Phosphatase

-

Reaction Buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

-

This compound (internal standard)

Procedure:

-

To 1-5 µg of genomic DNA, add a known amount of this compound internal standard.

-

Add 10 units of Nuclease P1 and incubate at 50°C for 2 hours.

-

Add 10 units of Alkaline Phosphatase and adjust the pH to ~8.0 with ammonium bicarbonate.

-

Incubate the mixture at 37°C for an additional 2 hours.

-

After incubation, centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.

-

Collect the supernatant containing the nucleosides for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As specified in Table 1.

Mandatory Visualizations

Caption: Experimental workflow for m6dA quantification.

References

- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of N-6-Methyl-2-deoxyadenosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-6-methyl-2-deoxyadenosine (m6dA) is a DNA modification that has garnered increasing interest in the field of epigenetics. Accurate and precise quantification of m6dA is crucial for understanding its biological roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as N-6-Methyl-2-deoxyadenosine-d3 (m6dA-d3), is essential for achieving reliable results in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the sample preparation and analysis of m6dA-d3. It is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reproducible analytical workflow.

Experimental Protocols

Protocol 1: Extraction and Enzymatic Digestion of DNA from Cultured Cells

This protocol outlines the steps for extracting genomic DNA from cultured cells and subsequently digesting it into individual nucleosides for LC-MS/MS analysis.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

-

Nuclease P1

-

Alkaline phosphatase (Calf Intestinal or Shrimp Alkaline Phosphatase)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Ammonium bicarbonate buffer

-

This compound (m6dA-d3) internal standard solution

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

0.22 µm syringe filters

Procedure:

-

Cell Harvesting:

-

Harvest cultured cells by trypsinization or cell scraping.

-

Wash the cells twice with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

The cell pellet can be stored at -80°C until DNA extraction.

-

-

Genomic DNA Extraction:

-

Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Elute the DNA in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

-

-

DNA Denaturation and Enzymatic Digestion:

-

To a 1.5 mL microcentrifuge tube, add up to 1 µg of genomic DNA.

-

Add a known amount of this compound internal standard.

-

Adjust the volume with nuclease-free water.

-

Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice for 2 minutes.

-

Add ammonium acetate buffer (pH 5.3) and Nuclease P1 (2-5 units).

-

Incubate at 37°C for 2-4 hours.

-

Add ammonium bicarbonate buffer and alkaline phosphatase (5-10 units).

-

Incubate at 37°C for an additional 1-2 hours.

-

-

Sample Cleanup:

-

After digestion, proteins can be precipitated by adding two volumes of cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in an appropriate volume of the initial LC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before transferring to an HPLC vial for analysis.

-

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of m6dA and its deuterated internal standard. Optimization of specific parameters may be required depending on the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

MS/MS Parameters (Example):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| N-6-Methyl-2-deoxyadenosine | Precursor Ion (m/z) 266.1 -> Product Ion (m/z) 150.1[1] |

| This compound | Precursor Ion (m/z) 269.1 -> Product Ion (m/z) 153.1 |

| Collision Energy | Optimize for each transition (typically 10-25 eV) |

| Dwell Time | 50-100 ms |

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of modified nucleosides using LC-MS/MS. These values are provided as a reference and may vary depending on the specific experimental conditions and instrumentation.

Table 1: Linearity and Limits of Quantification for a Related Compound (O(6)-methyl-2'-deoxyguanosine) [2]

| Analyte | Linearity Range (pmol/mL) | Limit of Quantification (fmol on column) |

| O(6)-methyl-2'-deoxyguanosine | 0.24 - 125 | 24 |

Table 2: Precision Data for a Related Compound (O(6)-methyl-2'-deoxyguanosine) [2]

| Analyte | Inter-day Precision (% RSD) |

| O(6)-methyl-2'-deoxyguanosine | 1.7 - 9.3 |

Visualizations

References

Application Note: Mass Spectrometry Analysis of N-6-Methyl-2-deoxyadenosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-6-methyl-2'-deoxyadenosine (m6dA) is a significant DNA modification present in the genomes of various organisms, from bacteria to mammals.[1][2][3] This modification plays a crucial role in a range of biological processes, including gene expression regulation, DNA replication, and DNA repair.[1][4] The accurate detection and quantification of m6dA are therefore essential for understanding its physiological and pathological roles. Stable isotope-labeled internal standards, such as N-6-Methyl-2-deoxyadenosine-d3, are critical for precise quantification of m6dA by mass spectrometry. This application note provides a detailed protocol and fragmentation analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The primary fragmentation of this compound in tandem mass spectrometry involves the cleavage of the glycosidic bond between the deoxyribose sugar and the N-6-methyladenine-d3 base. The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions in positive ion mode.

| Ion Description | Proposed Structure | Expected m/z |

| Precursor Ion [M+H]⁺ | Intact this compound | 269.1 |

| Product Ion [BH₂]⁺ | Protonated N-6-methyladenine-d3 base | 154.1 |

| Neutral Loss | Deoxyribose sugar | 116.1 |

Fragmentation Pathway

The fragmentation of this compound is a well-characterized process for nucleosides. Upon collisional activation, the most labile bond, the N-glycosidic bond, cleaves, resulting in the formation of a protonated methyladenine-d3 base and a neutral loss of the deoxyribose sugar.

Caption: Fragmentation pathway of this compound.

Experimental Protocol

This protocol outlines a general method for the analysis of this compound using LC-MS/MS. Optimization may be required depending on the specific instrumentation and sample matrix.

1. Sample Preparation (DNA Extraction and Digestion)

-

DNA Extraction: Extract genomic DNA from the desired biological sample using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. Ensure high purity of the extracted DNA.

-

DNA Digestion:

-

To 1-5 µg of DNA, add nuclease P1 (2 units), and ammonium (B1175870) acetate (B1210297) buffer (pH 5.3) to a final volume of 25 µL.

-

Incubate the mixture at 42°C for 2 hours.

-

Add phosphodiesterase I (0.002 units) and alkaline phosphatase (2 units).

-

Incubate at 37°C for an additional 2 hours.

-

Following digestion, the sample can be diluted for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for nucleoside analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-8 min: 2-15% B

-

8-10 min: 15-80% B

-

10-12 min: 80% B

-

12-12.1 min: 80-2% B

-

12.1-15 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-6-Methyl-2-deoxyadenosine (Endogenous): 266.1 → 150.1

-

This compound (Internal Standard): 269.1 → 154.1

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.

Workflow Diagram

Caption: Experimental workflow for m6dA analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided quantitative data, fragmentation pathway, and detailed experimental protocol will aid researchers in the accurate and reliable quantification of N-6-methyl-2'-deoxyadenosine in various biological samples. The use of a stable isotope-labeled internal standard like this compound is paramount for robust and reproducible results in epigenetic and drug development research.

References

- 1. N6-methyl-2'-deoxyadenosine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-6-Methyl-2-deoxyadenosine-d3 in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-6-Methyladenine (6mA) in DNA Epigenetics

N-6-methyladenine (6mA) is a DNA modification historically known in prokaryotes for its role in the restriction-modification system.[1][2][3] However, recent advancements in sensitive detection technologies have revealed its presence and dynamic regulation in the genomes of eukaryotes, including mammals, challenging the long-held view that 5-methylcytosine (B146107) (5mC) is the sole epigenetic DNA modification.[2][4][5] In eukaryotes, 6mA is implicated in a variety of biological processes such as gene expression regulation, transposon silencing, and even neural plasticity and memory formation.[2][6][7][8] The study of 6mA is a rapidly evolving field in epigenetics, with potential implications for understanding and treating diseases like cancer.[4]

Accurate quantification of 6mA is crucial for elucidating its biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard method for the sensitive and accurate quantification of modified nucleosides in DNA.[7][9][10][11] This technique relies on the use of stable isotope-labeled internal standards for precise measurement. N-6-Methyl-2-deoxyadenosine-d3 (d3-m6A) serves as an ideal internal standard for 6mA quantification due to its identical chemical properties to the natural analyte, differing only in its mass. This allows for the correction of variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.

Application: Quantitative Analysis of Global 6mA Levels in Genomic DNA

This application note details the use of this compound as an internal standard for the quantification of 6mA in genomic DNA by LC-MS/MS. This method is applicable for studying global changes in 6mA levels in various biological contexts, such as disease states, developmental stages, or in response to drug treatments.

Principle

The methodology is based on the stable isotope dilution method. A known amount of the heavy isotope-labeled internal standard, this compound, is spiked into a genomic DNA sample. The DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture of natural (light) and isotope-labeled (heavy) N-6-Methyl-2-deoxyadenosine is then analyzed by LC-MS/MS. By comparing the peak area ratio of the analyte to the internal standard, the absolute quantity of 6mA in the original sample can be accurately determined.

Experimental Workflow

Detailed Experimental Protocol

Materials and Reagents

-

Genomic DNA samples

-

This compound (Internal Standard)

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium Acetate

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

DNA Isolation Kit

-

Spectrophotometer for DNA quantification

Procedure

-

Genomic DNA Isolation and Quantification:

-

Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit according to the manufacturer's instructions.

-

Assess the purity and concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

-

-

Sample Preparation for Enzymatic Digestion:

-

In a microcentrifuge tube, add 1-5 µg of genomic DNA.

-

Add a known amount of this compound internal standard. The amount should be optimized based on the expected levels of 6mA in the sample.

-

-

Enzymatic Digestion of Genomic DNA:

-

Add 10X Nuclease P1 buffer and Nuclease P1 enzyme to the DNA sample.

-

Incubate at 37°C for 2 hours.

-

Add 10X Alkaline Phosphatase buffer and Alkaline Phosphatase enzyme.

-

Incubate at 37°C for an additional 2 hours.

-

The enzymatic digestion breaks down the DNA into individual deoxynucleosides.

-

-

Sample Cleanup (Optional but Recommended):

-

Proteins can be precipitated by adding an equal volume of acetonitrile, followed by centrifugation.

-

The supernatant containing the deoxynucleosides is transferred to a new tube and dried under vacuum.

-

Reconstitute the sample in a suitable volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Run a gradient elution to separate the deoxynucleosides.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification. The MRM transitions should be optimized for both the analyte (6mA) and the internal standard (d3-m6A).

-

-

Data Presentation

Table 1: Optimized MRM Transitions for 6mA and d3-m6A

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-6-Methyl-2-deoxyadenosine (6mA) | 266.1 | 150.1 | 15 |

| This compound (d3-m6A) | 269.1 | 153.1 | 15 |

Table 2: Example Quantification of Global 6mA Levels in Different Cell Lines

| Cell Line | Peak Area (6mA) | Peak Area (d3-m6A) | Ratio (6mA/d3-m6A) | Amount of 6mA (pmol/µg DNA) |

| Cell Line A | 150,000 | 500,000 | 0.30 | 1.5 |